molecular formula C12H11BrClNO2 B6634742 [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol

Cat. No. B6634742
M. Wt: 316.58 g/mol
InChI Key: KXURIQQLLQLQKJ-UHFFFAOYSA-N
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Description

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol, also known as BCMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCMF is a furan-based molecule that contains a halogenated aniline group, making it an important synthetic intermediate in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is not fully understood. However, it has been proposed that [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol exerts its biological activity by interacting with specific molecular targets in cells. [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of oxidative stress-related diseases. [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has also been shown to inhibit the growth of cancer cells and exhibit antibacterial activity.

Advantages and Limitations for Lab Experiments

The advantages of using [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol include its potential toxicity and the need for further investigation of its biological activity and mechanism of action.

Future Directions

There are several future directions for the study of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol. One potential direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is the development of new synthetic routes for the production of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol and its derivatives. Additionally, the study of the biological activity and mechanism of action of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol involves the reaction of 4-bromo-3-chloroaniline with furfural in the presence of a reducing agent. The resulting product is then converted to [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol by a series of chemical reactions. The synthesis method of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has shown potential applications in various fields of scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as anticancer agents and antimicrobial agents. [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol has been studied for its antioxidant and anti-inflammatory properties.

properties

IUPAC Name

[5-[(4-bromo-3-chloroanilino)methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c13-11-4-1-8(5-12(11)14)15-6-9-2-3-10(7-16)17-9/h1-5,15-16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXURIQQLLQLQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=CC=C(O2)CO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol

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